molecular formula C6H10N2 B14282341 Methanimidamide, N,N-dimethyl-N'-2-propynyl- CAS No. 121508-72-3

Methanimidamide, N,N-dimethyl-N'-2-propynyl-

Cat. No.: B14282341
CAS No.: 121508-72-3
M. Wt: 110.16 g/mol
InChI Key: BEMWXGNRNTTZEM-UHFFFAOYSA-N
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Description

Methanimidamide, N,N-dimethyl-N’-2-propynyl- is a chemical compound with significant interest in various scientific fields. It is known for its unique structure and reactivity, making it a valuable compound in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanimidamide, N,N-dimethyl-N’-2-propynyl- typically involves the reaction of dimethylamine with propargyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Methanimidamide, N,N-dimethyl-N’-2-propynyl- can be scaled up using continuous flow reactors. This method ensures consistent quality and yield of the compound, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

Methanimidamide, N,N-dimethyl-N’-2-propynyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Formation of corresponding oxides or alcohols.

    Reduction: Formation of reduced amines or hydrocarbons.

    Substitution: Formation of substituted methanimidamide derivatives.

Scientific Research Applications

Methanimidamide, N,N-dimethyl-N’-2-propynyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanimidamide, N,N-dimethyl-N’-2-propynyl- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its unique structure allows it to bind to specific sites on target molecules, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methanimidamide, N,N-dimethyl-N’-phenyl-
  • Methanimidamide, N,N-dimethyl-N’-(3-methylphenyl)-

Uniqueness

Methanimidamide, N,N-dimethyl-N’-2-propynyl- stands out due to its propargyl group, which imparts unique reactivity and properties. This makes it distinct from other similar compounds and valuable for specific applications where its unique reactivity is advantageous.

Properties

CAS No.

121508-72-3

Molecular Formula

C6H10N2

Molecular Weight

110.16 g/mol

IUPAC Name

N,N-dimethyl-N'-prop-2-ynylmethanimidamide

InChI

InChI=1S/C6H10N2/c1-4-5-7-6-8(2)3/h1,6H,5H2,2-3H3

InChI Key

BEMWXGNRNTTZEM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NCC#C

Origin of Product

United States

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